
2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a triazole ring attached to a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Tetrahydrofuran Moiety: This step may involve nucleophilic substitution or addition reactions.
Methoxylation and Phenol Formation: The final steps would involve introducing the methoxy group and forming the phenol structure through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted phenols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of polymers and advanced materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenol group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(1H-1,2,4-triazol-5-yl)phenol: Lacks the tetrahydrofuran moiety.
4-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol: Lacks the methoxy group.
Uniqueness
2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-methoxy-4-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h4-5,7,10,17H,2-3,6H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
XQQYWMZRBREULE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3CCCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


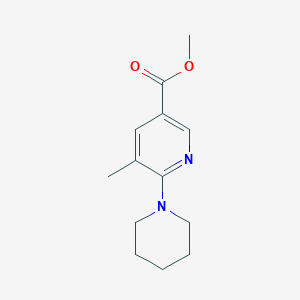
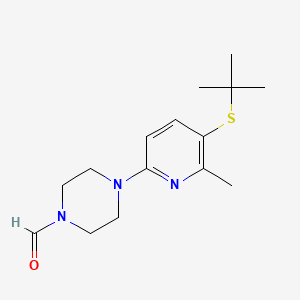
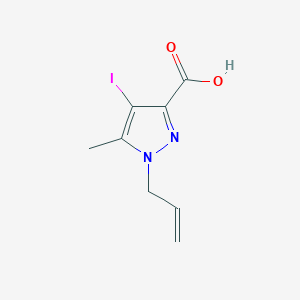
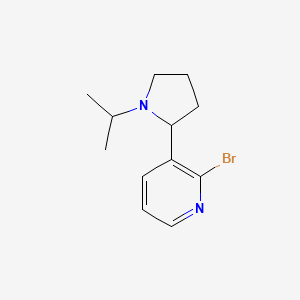
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
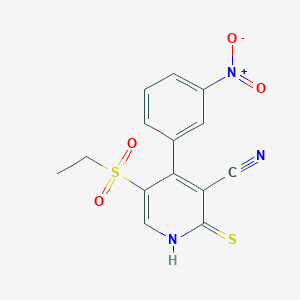
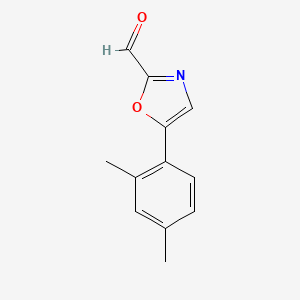
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
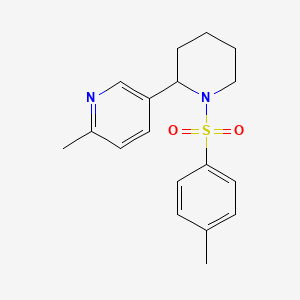

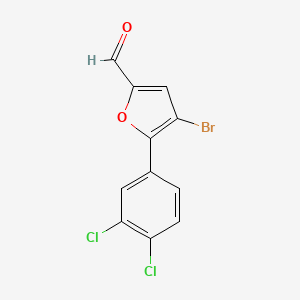
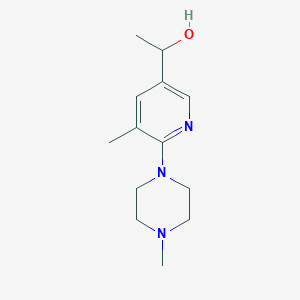

![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
